REACTION_CXSMILES
|
CS[C:3]([C:5]1[NH:6][C:7]([Cl:11])=[C:8]([Cl:10])[N:9]=1)=[O:4].[C:12]1([NH:18][NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O>C(O)C>[C:12]1([NH:18][NH:19][C:3]([C:5]2[NH:6][C:7]([Cl:11])=[C:8]([Cl:10])[N:9]=2)=[O:4])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
4,5-dichloro-imidazole-2-thiocarboxylic acid S-methyl ester
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
CSC(=O)C=1NC(=C(N1)Cl)Cl
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
the crystals which had separated out
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NNC(=O)C=1NC(=C(N1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |